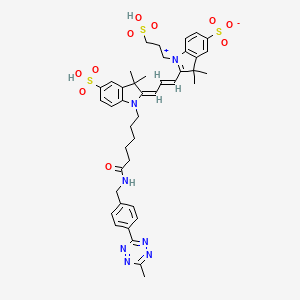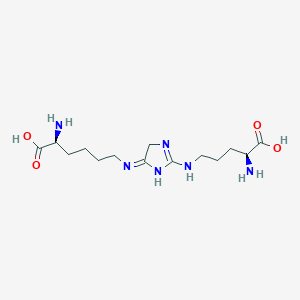
GODIC
描述
Guanidine Oxydiacetic Acid, commonly referred to as GODIC, is an organic compound that belongs to the guanidine family. It is also known by its IUPAC name, N-(carboxymethyl)-guanidine.
准备方法
Guanidine Oxydiacetic Acid can be synthesized through the reaction between guanidine and glyoxylic acid. The reaction takes place at elevated temperatures and in the presence of a catalyst. The resulting product is then purified through recrystallization. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
Guanidine Oxydiacetic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions often involve replacing one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
科学研究应用
Guanidine Oxydiacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying protein cross-linking and glycation processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating diseases related to advanced glycation end-products (AGEs).
Industry: It is used in the production of certain pharmaceuticals and as an indicator for heat treatment in food processing.
作用机制
The mechanism of action of Guanidine Oxydiacetic Acid involves its interaction with proteins and other biomolecules. It can form cross-links with proteins through glycation, a process where a sugar moiety is added to a protein molecule. This interaction can alter the protein’s structure and function, leading to various biological effects. The molecular targets and pathways involved include the formation of advanced glycation end-products, which are linked to inflammation, oxidative stress, and various diseases .
相似化合物的比较
Guanidine Oxydiacetic Acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Nε-carboxymethyl-lysine (CML)
- Nε-carboxyethyl-lysine (CEL)
- Methylglyoxal-derived lysine dimer (MOLD)
- Glyoxal-derived lysine dimer (GOLD) These compounds also belong to the advanced glycation end-products family and share some functional similarities with Guanidine Oxydiacetic Acid. each compound has distinct chemical properties and biological effects .
属性
IUPAC Name |
(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1,4-dihydroimidazol-5-ylidene]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6O4/c15-9(12(21)22)4-1-2-6-17-11-8-19-14(20-11)18-7-3-5-10(16)13(23)24/h9-10H,1-8,15-16H2,(H,21,22)(H,23,24)(H2,17,18,19,20)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHWCRMOYDCBPX-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NCCCCC(C(=O)O)N)NC(=N1)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NCCCC[C@@H](C(=O)O)N)NC(=N1)NCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)

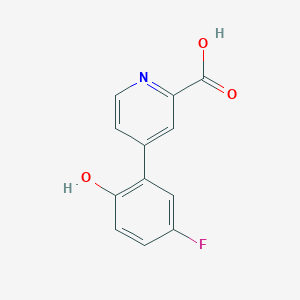
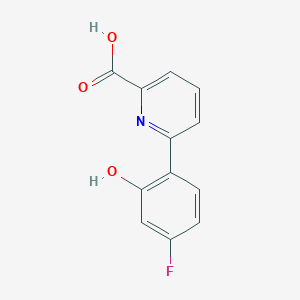
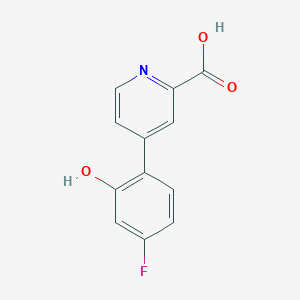
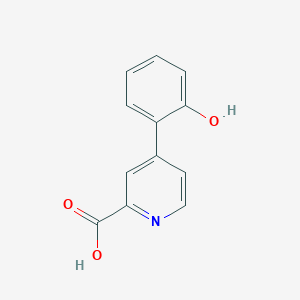
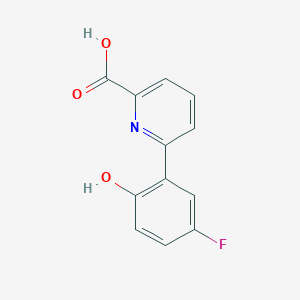

![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)
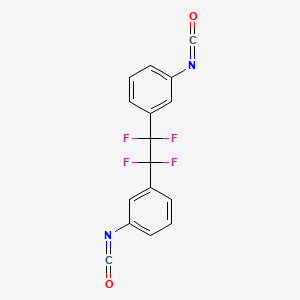
![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)
![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)
